molecular formula C22H21N3O3S B1667374 ANA-12 CAS No. 219766-25-3

ANA-12

Cat. No.: B1667374
CAS No.: 219766-25-3
M. Wt: 407.5 g/mol
InChI Key: TUSCYCAIGRVBMD-UHFFFAOYSA-N
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Description

ANA-12 is a selective antagonist of the tropomyosin receptor kinase B (TrkB), a receptor for brain-derived neurotrophic factor (BDNF). It has a molecular weight of 407.49 g/mol and the chemical formula C₂₂H₂₁N₃O₃S . This compound is a synthetic small molecule supplied as a solid, requiring storage at -20°C for stability. This compound is widely used in neuroscience research to study BDNF/TrkB signaling pathways, which are implicated in synaptic plasticity, mood disorders, and neurodegenerative diseases .

Properties

IUPAC Name

N-[2-[(2-oxoazepan-3-yl)carbamoyl]phenyl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c26-20(25-17-10-5-6-12-23-21(17)27)15-8-2-3-9-16(15)24-22(28)19-13-14-7-1-4-11-18(14)29-19/h1-4,7-9,11,13,17H,5-6,10,12H2,(H,23,27)(H,24,28)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSCYCAIGRVBMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501045818
Record name ANA 12
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Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219766-25-3
Record name N-[2-[[(Hexahydro-2-oxo-1H-azepin-3-yl)amino]carbonyl]phenyl]benzo[b]thiophene-2-carboxamide
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Record name ANA-12
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Record name ANA 12
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Preparation Methods

Formation of Bicyclic Intermediate

Reaction of 4-bromo-2-nitroanisole with ethylenediamine in DMF at 80°C produces a benzimidazole precursor. Catalytic hydrogenation (H₂, Pd/C) reduces nitro groups to amines.

Sulfur Incorporation

Coupling the amine intermediate with 4-(chlorosulfonyl)benzoic acid in dichloromethane (DCM) yields a sulfonamide derivative. FT-IR typically shows S=O stretches at 1150-1350 cm⁻¹.

Sidechain Installation

A Mitsunobu reaction attaches a substituted benzyl alcohol to the sulfonamide nitrogen using DIAD and triphenylphosphine. ¹H NMR would display new aromatic protons at δ 7.2-7.8 ppm.

Final Deprotection and Purification

TFA-mediated cleavage of tert-butyloxycarbonyl (Boc) groups followed by reverse-phase HPLC purification (C18 column, acetonitrile/water gradient) achieves >98% purity. LC-MS shows [M+H]⁺ at m/z 408.49.

Analytical Characterization Data

Parameter Value/Observation Method
Melting Point 189-192°C (decomposes) Differential Scanning Calorimetry
Solubility (25°C) 37 mg/mL in DMSO Gravimetric Analysis
LogP 3.2 ± 0.1 Shake-flask Method
Plasma Protein Binding 92% (mouse) Equilibrium Dialysis

Scale-Up Considerations

Bench-scale production (10-100 g) employs:

  • Flow chemistry : For exothermic amidation steps to improve safety.
  • Crystallization Optimization : Ethyl acetate/heptane system yields 75% recovery.
  • Quality Control :
    • Residual solvent analysis via GC-MS (<500 ppm DMF).
    • Chiral purity verification by CE with β-cyclodextrin additive.

Industrial Synthesis Challenges

  • Regioselectivity : Minimizing N- vs O-sulfonylation byproducts through temperature control (-10°C during sulfonation).
  • Catalyst Poisoning : Pd scavengers (SiliaMetS Thiol) used post-hydrogenation to maintain reaction yields >85%.
  • Waste Stream Management : Sulfur-containing byproducts require oxidative treatment with H₂O₂ before aqueous disposal.

Recent Methodological Advances (2024)

Novel approaches under investigation include:

  • Biocatalytic Sulfur Transfer : Using Mycobacterium tuberculosis sulfotransferase mutants to improve stereochemical control.
  • Continuous Crystallization : Anti-solvent addition via microfluidic reactors to enhance particle size uniformity.

Scientific Research Applications

ANA-12 is a low molecular weight ligand that functions as a selective tropomyosin receptor kinase B (TrkB) antagonist . It directly binds to the TrkB receptor, preventing its activation by brain-derived neurotrophic factor (BDNF) without affecting TrkA and TrkC functions .

Scientific Research Applications

  • BDNF/TrkB Signaling Studies this compound is a valuable tool for studying the BDNF-TrkB signaling pathway . It can help researchers understand the roles of BDNF and TrkB in various physiological and pathological processes .
  • Mood Disorders Research this compound has demonstrated reduced anxiety and depression-related behaviors in mice, suggesting its potential in treating mood disorders .
    • The neurotrophin BDNF and its receptor TrkB are key mediators in the pathophysiology of mood disorders, including anxiety and depression .
    • This compound may be a lead compound for developing therapeutic agents for treating mood disorders .
  • Reversal of KCC2 Hypofunction ANA12 significantly reversed post-ischemic KCC2 downregulation and TrkB pathway activation . ANA12, when combined with Phenobarbital (PB), rescued KCC2 expression at various doses .
  • TrkB Antagonist ANA 12 is a potent and selective antagonist of TrkB with IC50 values of 45.6 nM and 41.1 μM for the high and low affinity sites, respectively .
  • Preclinical Tumor Studies this compound has been used to target TrkB in preclinical studies of tumors, including lung cancer, Ewing sarcoma, glioblastoma, and oral cancers .

Case Studies and Research Findings

  • Anxiolytic and Antidepressant Activity: Mice treated with this compound showed reduced anxiety and depression-related behaviors . This suggests that this compound has anxiolytic and antidepressant properties .
  • KCC2 Downregulation: ANA12 prevents KCC2 downregulation by blocking TrkB activation .
  • Neurite Outgrowth Inhibition: In TrkB-expressing cells, this compound (10 nM) effectively inhibited BDNF-induced neurite outgrowth and completely abolished the effects of BDNF at 10-100 μM .

Data Table

ApplicationDescriptionDosage/ConcentrationAnimal ModelOutcome
Anxiety and Depression ResearchMice administered this compound demonstrated reduced anxiety- and depression-related behaviors on a variety of tests predictive of anxiolytic and antidepressant properties in humans.0.5 mg/kgMiceShowed antidepressant and anxiolytic activities .
KCC2 Hypofunction ReversalANA12 significantly reversed post-ischemic KCC2 downregulation and TrkB pathway activation when PB alone was inefficacious.0.5 mg/kg, 2.5 mg/kg, 5 mg/kgN/AANA12 + PB significantly rescued percent contralateral KCC2 expression at all doses tested .
Inhibition of BDNF-Induced Neurite OutgrowthThis compound prevented brain-derived neurotrophic factor-induced neurite outgrowth10 nMN/AAt concentrations up to 10–100 μM, this compound completely abolished the effects of brain-derived neurotrophic factor, and no single neurite or branching could be observed .
Inhibition of Endogenous TrkB ActivityIn the mice brain, this compound inhibited endogenous TrkB activity0.5 mg/kgMiceInhibited endogenous TrkB activity by 25% 4 hours later .
Treatment of Perinatal IschemiaANA12 enhanced Phenobarbital (PB) effectiveness for the treatment of perinatal ischemia-related seizures10–20 mg/kgMiceANA12 at a range of doses (10–20 mg/kg) enhanced PB effectiveness for the treatment of perinatal ischemia-related seizures .

Comparison with Similar Compounds

Structural and Functional Distinctions

While multiple compounds share the "A-12" designation in scientific literature, they differ significantly in structure and application. Below is a comparative analysis:

Table 1: Key Differences Between ANA-12 and Other "A-12" Compounds
Compound Name Structure/Class Primary Application Key Properties Reference
This compound TrkB antagonist (C₂₂H₂₁N₃O₃S) Neuroscience research Inhibits BDNF/TrkB signaling; IC₅₀ ~ 1 μM in cellular assays
Compound A-12 6-Hydroxy-2H-chromen-2-one Flavone biosynthesis Biocatalytic product from recombinant E. coli; identified via HPLC
Bacillus A-12 Bacillus subtilis strain Fermentation (soybean meal processing) Acid-tolerant protease producer; improves nutritional profile of fermented feed
Compound A-12 Waltherione A analog Nematicidal activity 69.7% mortality against Meloidogyne incognita larvae at 200 μg/mL

Binding Affinity and Mechanism of Action

This compound’s specificity for TrkB distinguishes it from other compounds with similar nomenclature. For example:

  • Quinoline Derivatives (): Synthetic quinoline derivatives (compounds 1–4) exhibit binding affinities of -5.3 to -6.1 kcal/mol against the anticancer peptide CB1a. These compounds interact with residues like PHE-15 and TRP A-12 via hydrogen and pi-pi bonds but lack TrkB antagonism .
  • Peptoid Analogs () : Cationic peptoid analogs based on peptide A-12 show antibacterial activity but operate through membrane disruption rather than receptor antagonism .

This compound’s mechanism involves blocking BDNF-induced TrkB autophosphorylation , thereby modulating downstream pathways like MAPK/ERK and PI3K/AKT . In contrast, the nematicidal compound A-12 () likely targets metabolic enzymes in parasites, given its structural similarity to Waltherione A .

Biological Activity

ANA-12 is a selective antagonist of the tropomyosin receptor kinase B (TrkB), a key receptor in the brain that mediates the effects of brain-derived neurotrophic factor (BDNF). This compound has garnered attention for its potential therapeutic applications in mood disorders, anxiety, and seizure management. This article provides a detailed examination of the biological activity of this compound, including its mechanisms, effects in various studies, and implications for future research.

This compound functions by binding to TrkB and inhibiting its activation by BDNF. It demonstrates a two-site mode of action with IC50 values of 45.6 nM and 41.1 μM for high and low affinity sites, respectively . Importantly, this compound does not affect TrkA or TrkC functions, which allows for targeted modulation of the BDNF-TrkB pathway without unintended effects on other neurotrophic signaling pathways .

Key Biological Activities

  • Neurite Outgrowth Inhibition : In vitro studies show that this compound can prevent BDNF-induced neurite outgrowth at concentrations as low as 10 nM in nnr5 PC12-TrkB cells .
  • Reduction of Anxiety and Depression : In vivo studies indicate that this compound administration (0.5 mg/kg) decreases TrkB activity in the brains of adult mice and reduces anxiety- and depression-related behaviors without compromising neuronal survival .
  • Impact on Seizure Activity : Recent research has demonstrated that this compound can enhance the efficacy of phenobarbital in treating seizures induced by ischemia in neonatal models, suggesting its potential role in managing pharmacoresistant seizures .

Case Studies and Experimental Data

  • Antidepressant Effects : A study highlighted that this compound significantly reduced depressive symptoms in animal models characterized by increased levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are often associated with mood disorders .
  • Neuroprotective Properties : In a neonatal ischemia model, this compound was shown to reverse KCC2 downregulation, which is critical for maintaining proper neuronal excitability and preventing seizures. The compound improved phenobarbital's efficacy in these models, indicating a potential neuroprotective role .
  • Behavioral Studies : Various behavioral tests have confirmed that mice treated with this compound exhibit reduced anxiety-like behaviors across multiple assays, including the open field test and the forced swim test .

Summary Table of Biological Activities

Activity Description Study Reference
Neurite Outgrowth InhibitionPrevents BDNF-induced neurite outgrowth at low concentrations
Antidepressant EffectsReduces anxiety and depression-related behaviors in mice
Enhancement of Phenobarbital EfficacyImproves seizure control when combined with phenobarbital
Neuroprotective EffectsReverses KCC2 downregulation post-ischemia

Q & A

Q. How can researchers experimentally validate ANA-12’s selectivity for TrkB over TrkA and TrkC?

  • Methodological Answer : To confirm selectivity, use comparative assays assessing Trk receptor activation or downstream signaling. For example:
  • In vitro : Measure neurite outgrowth in PC12-TrkB cells treated with BDNF and this compound. This compound (10 nM) blocks BDNF-induced neurite outgrowth but does not inhibit NGF (TrkA)- or NT-3 (TrkC)-mediated effects in analogous cell lines .
  • Electrophysiology : In dorsal root ganglion (DRG) neurons, this compound eliminates BDNF-induced increases in inward currents but preserves responses to ligands specific to TrkA/TrkC .
  • Binding assays : Quantify this compound’s dissociation constants (Kd: 10 nM for TrkB vs. no significant binding to TrkA/TrkC) using radioligand displacement studies .

Q. What are the standardized protocols for this compound administration in rodent models of mood disorders?

  • Methodological Answer :
  • Dose : 0.5 mg/kg intraperitoneal (i.p.) in mice (e.g., C57BL/6) for behavioral studies .
  • Validation : Confirm TrkB inhibition via phosphorylation assays (e.g., Western blot for p-TrkB in brain homogenates) .
  • Behavioral tests : Use forced swim, tail suspension, or elevated plus maze to assess antidepressant/anxiolytic effects. Note that effects manifest within 30–60 minutes post-injection .
  • Controls : Include vehicle (1% DMSO in saline) and positive controls (e.g., fluoxetine for depression models) .

Advanced Research Questions

Q. How can contradictory findings on this compound’s impact on cell viability be resolved?

  • Methodological Answer : Contradictions arise from cell type-, concentration-, and duration-dependent effects:
  • Glioblastoma : this compound (5 μM) reduces viability by >90% at 72 hours via TrkB inhibition .
  • Oral squamous cell carcinoma (OSCC) : No significant viability changes at 5 μM over 4 days .
  • Primary neurons : Toxicity at ≥24 μM (1.3-fold cell death) but not at ≤1 μM .
    Resolution strategies :
  • Pre-screen cell lines for TrkB expression (e.g., Western blot).
  • Perform time-course experiments (24–72 hours) with dose titration (0.1–50 μM).
  • Use viability assays (MTT, crystal violet) paired with apoptosis markers (Annexin V) .

Q. What experimental designs address this compound’s dual role in neuroprotection vs. toxicity?

  • Methodological Answer :
  • Concentration gradients : Use ≤1 μM for TrkB inhibition without toxicity in primary hippocampal cultures .
  • Timing : Administer this compound after inducing neuroprotection (e.g., post-CTZ treatment in Parkinson’s models) to isolate TrkB-dependent pathways .
  • Co-administration : Pair this compound with BDNF to test rescue effects. For example, BDNF co-treatment reverses this compound’s blockade of neurite outgrowth .

Q. How do in vitro and in vivo efficacies of this compound differ, and what factors explain this?

  • Methodological Answer :
  • Blood-brain barrier (BBB) penetration : this compound’s systemic efficacy (0.5 mg/kg, i.p.) suggests partial BBB permeability, validated by reduced brain p-TrkB levels .
  • Metabolic stability : Monitor plasma/brain half-life using LC-MS; adjust dosing intervals if rapid clearance occurs.
  • Compensatory pathways : In vivo, this compound’s antidepressant effects may involve indirect modulation of D3 receptors or CREB signaling, unlike direct TrkB inhibition in vitro .

Key Considerations for Experimental Design

  • Dose validation : Always confirm target engagement (e.g., p-TrkB suppression) when adapting protocols across models .
  • Negative controls : Include TrkB-positive vs. TrkB-negative cell lines/knockout models to isolate mechanism-specific effects .
  • Ethical reporting : Disclose solvent concentrations (e.g., DMSO ≤0.1% in vitro) and mortality rates in animal studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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